methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Overview
Description
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is an organic compound with the molecular formula C9H9NO3 . This compound belongs to the class of furo[3,2-b]pyrroles, which are heterocyclic compounds containing a furan ring fused to a pyrrole ring. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
The synthesis of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves a two-step process. The first step is the Vilsmeier-Haack reaction of 4H-furo[3,2-b]pyrrole-5-carboxylate, which leads to the formation of methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate . This intermediate compound is then used as a starting material for further reactions to produce this compound
Chemical Reactions Analysis
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sodium hydroxide, and other aldehydes . For example, the reaction with hydroxylamine hydrochloride and sodium hydroxide in a mixture of ethanol and water produces derivatives such as furo[3,2-b]pyrrole-2-aldoxime . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications. It is used in the synthesis of new derivatives of furo[3,2-b]pyrrole, which have potential biological activities . These derivatives are studied for their antiviral, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new synthetic drug molecules, making it valuable in medicinal chemistry research .
Mechanism of Action
The mechanism of action of methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that compounds in this class can bind to multiple receptors and exhibit various biological activities . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds, such as methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate and methyl 4-(2-oxiranylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate These compounds share a similar furo[3,2-b]pyrrole core structure but differ in their functional groups and chemical properties
Properties
IUPAC Name |
methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHLPYIHMAHRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362943 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155445-28-6 | |
Record name | methyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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